2'-(Allyloxy)-6'-hydroxyacetophenone
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Overview
Description
2’-(Allyloxy)-6’-hydroxyacetophenone is an organic compound characterized by the presence of an allyloxy group and a hydroxy group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Allyloxy)-6’-hydroxyacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and allyl bromide.
Allylation Reaction: The hydroxy group of 2-hydroxyacetophenone is reacted with allyl bromide in the presence of a base, such as potassium carbonate, to form the allyloxy derivative.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-(Allyloxy)-6’-hydroxyacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-(Allyloxy)-6’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form an alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2’-(allyloxy)-6’-oxoacetophenone.
Reduction: Formation of 2’-(allyloxy)-6’-hydroxy-1-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-(Allyloxy)-6’-hydroxyacetophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and antioxidant activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-(Allyloxy)-6’-hydroxyacetophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
2-Allyloxyphenol: Shares the allyloxy group but lacks the acetophenone moiety.
6-Hydroxyacetophenone: Contains the hydroxy and acetophenone groups but lacks the allyloxy group.
Uniqueness
2’-(Allyloxy)-6’-hydroxyacetophenone is unique due to the combination of the allyloxy and hydroxy groups on the acetophenone backbone, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2-hydroxy-6-prop-2-enoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(13)11(10)8(2)12/h3-6,13H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAFVBIAAHXPIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379445 |
Source
|
Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23226-84-8 |
Source
|
Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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